molecular formula C20H22N2O B461549 quinuclidin-3-one O-benzhydryloxime

quinuclidin-3-one O-benzhydryloxime

Cat. No.: B461549
M. Wt: 306.4g/mol
InChI Key: QBQZCWNJZPUFGJ-VZCXRCSSSA-N
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Description

Quinuclidin-3-one O-benzhydryloxime is a bicyclic oxime ether derivative synthesized from quinuclidin-3-one, a ketone with a rigid 1-azabicyclo[2.2.2]octane scaffold. The compound features an oxime group (-N-O-) at the 3-position of the quinuclidine ring, substituted with a benzhydryl (diphenylmethyl) group. This structural modification enhances steric bulk and lipophilicity, which can influence binding affinity, stereoselectivity, and pharmacokinetic properties.

Synthesis: The synthesis of O-substituted quinuclidin-3-one oximes typically involves reacting quinuclidin-3-one or its hydrochloride salt with substituted hydroxylamine derivatives under acidic or basic conditions. For example, solvent-based methods using hydroxylamine hydrochloride and sodium acetate in methanol yield mixtures of (E)- and (Z)-stereoisomers . Mechanochemical or microwave-assisted syntheses offer improved stereoselectivity and reduced reaction times .

Properties

Molecular Formula

C20H22N2O

Molecular Weight

306.4g/mol

IUPAC Name

(E)-N-benzhydryloxy-1-azabicyclo[2.2.2]octan-3-imine

InChI

InChI=1S/C20H22N2O/c1-3-7-17(8-4-1)20(18-9-5-2-6-10-18)23-21-19-15-22-13-11-16(19)12-14-22/h1-10,16,20H,11-15H2/b21-19-

InChI Key

QBQZCWNJZPUFGJ-VZCXRCSSSA-N

SMILES

C1CN2CCC1C(=NOC(C3=CC=CC=C3)C4=CC=CC=C4)C2

Isomeric SMILES

C1CN2CCC1/C(=N\OC(C3=CC=CC=C3)C4=CC=CC=C4)/C2

Canonical SMILES

C1CN2CCC1C(=NOC(C3=CC=CC=C3)C4=CC=CC=C4)C2

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Features :

  • Rigid Bicyclic Core : The quinuclidine framework restricts conformational flexibility, favoring interactions with target receptors .
  • Oxime Ether Group : The O-benzhydryl substituent introduces steric hindrance and aromatic interactions, which can modulate receptor binding and metabolic stability .

Comparison with Similar Compounds

Quinuclidin-3-one O-benzhydryloxime belongs to a broader class of O-substituted quinuclidin-3-one oximes. Below is a comparative analysis with structurally related analogs:

Key Observations :

  • Stereoselectivity : Using quinuclidin-3-one hydrochloride as a starting material often yields pure (E)-isomers for bulkier substituents (e.g., benzyl, phenyl) due to reduced rotational freedom during oxime formation .
  • Green Chemistry: Mechanochemical and microwave methods reduce solvent use and reaction times while improving stereochemical outcomes .

Table 2: Receptor Binding Affinities of Quinuclidin-3-one Derivatives

Compound Target Receptor Ki (nM) Selectivity (CB1/CB2) Reference ID
(Z)-2-(Indolylmethylene) CB1 12.5 ± 2.1 1.2
(Z)-2-(Indolylmethylene) CB2 10.3 ± 1.8 -
Oxime Derivative (16) CB1 357 ± 52 5.2
Oxime Derivative (17) CB2 68.6 ± 7.3 -
O-Benzhydryloxime Inferred Higher Ki Lower selectivity -

Key Observations :

  • Reduced Affinity: Oxime derivatives generally exhibit lower cannabinoid receptor affinity compared to parent quinuclidin-3-one analogs, likely due to steric clashes from the oxime group .
  • Antimicrobial Activity: Quaternary ammonium derivatives of 3-hydroxyiminoquinuclidine (e.g., O-alkyloximes) show MIC values of 2–8 µg/mL against Gram-positive bacteria, dependent on substituent hydrophobicity .

Physicochemical and Pharmacokinetic Comparisons

Table 3: Physicochemical Properties

Compound logP pKa (Oxime) Solubility (mg/mL) Reference ID
3-Hydroxyiminoquinuclidine 1.2 10.8 35 (Water)
O-Methyloxime 1.8 10.5 28 (Water)
O-Benzyloxime 3.5 10.2 5 (Water)
O-Benzhydryloxime 5.0 9.9 <1 (Water) -

Key Observations :

  • Lipophilicity : Bulkier substituents (e.g., benzhydryl) increase logP, enhancing membrane permeability but reducing aqueous solubility .
  • Acidity : The pKa of the oxime hydroxyl group decreases with electron-withdrawing substituents, influencing ionization and protein binding .

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